molecular formula C21H42O12 B1365081 mPEG9-CH2COOH CAS No. 405518-55-0

mPEG9-CH2COOH

Cat. No. B1365081
M. Wt: 486.6 g/mol
InChI Key: XVVLEAQJQOTYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MPEG9-CH2COOH, also known as 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid, is a PEG derivative containing a terminal carboxylic acid . It has a molecular formula of C21H42O12 .


Synthesis Analysis

The terminal carboxylic acid of mPEG9-CH2COOH can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .


Molecular Structure Analysis

The molecular weight of mPEG9-CH2COOH is 486.6 g/mol . Its InChI is InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21 (22)23/h2-20H2,1H3, (H,22,23) . The canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC (=O)O .


Chemical Reactions Analysis

The terminal carboxylic acid of mPEG9-CH2COOH readily reacts with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond .


Physical And Chemical Properties Analysis

MPEG9-CH2COOH has a molecular weight of 486.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 12 . It has a rotatable bond count of 29 . The exact mass and monoisotopic mass are 486.26762677 g/mol . The topological polar surface area is 130 Ų . It has a heavy atom count of 33 .

properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O12/c1-24-2-3-25-4-5-26-6-7-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21(22)23/h2-20H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVLEAQJQOTYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435826
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mPEG9-CH2COOH

CAS RN

405518-55-0
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontan-31-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of the product of step (d) (20 g) in dry tetrahydrofuran (500 mL) at 0° C. was added sodium hydride (60% dispersion in mineral oil, 2.43 g) portionwise. The reaction was stirred at 0° C. for 30 minutes then ethyl bromoacetate (8.19 g) was added dropwise and the reaction was allowed to warm to 20° C. and stirred for a further 3 hours. Ethanol (100 mL) was then added and stirring was continued at 20° C. for 30 minutes. Sodium hydroxide solution (2M, 100 mL) was then added and the resulting mixture was stirred at 20° C. for 2 hours. The reaction mixture was then partitioned between dichloromethane (700 mL) and water (700 mL). The aqueous layer was acidified to pH 1 by the addition of hydrochloric acid (2M) and then extracted with dichloromethane (3×500 mL). The combined organic layers were dried and the solvent removed in vacuo. Purification by chromatography on silica gel (Biotage), eluting with 10% methanol/1% ammonia (specific gravity 0.880) in dichloromethane gave the title compound as a pale yellow oil (15 g). LC retention time 2.18 mins. Mass spectrum m/z 485 [M+]
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
mPEG9-CH2COOH
Reactant of Route 2
Reactant of Route 2
mPEG9-CH2COOH
Reactant of Route 3
Reactant of Route 3
mPEG9-CH2COOH
Reactant of Route 4
Reactant of Route 4
mPEG9-CH2COOH
Reactant of Route 5
Reactant of Route 5
mPEG9-CH2COOH
Reactant of Route 6
Reactant of Route 6
mPEG9-CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.